molecular formula C9H16O B158749 3-Propyl-7-oxabicyclo[4.1.0]heptane CAS No. 132031-97-1

3-Propyl-7-oxabicyclo[4.1.0]heptane

Cat. No.: B158749
CAS No.: 132031-97-1
M. Wt: 140.22 g/mol
InChI Key: WUKUJFNYTULCOP-UHFFFAOYSA-N
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Description

3-Propyl-7-oxabicyclo[4.1.0]heptane is a chemical compound built on the 7-oxabicyclo[4.1.0]heptane scaffold, also known as cyclohexene oxide . This core structure is characterized by a strained oxirane ring fused to a cyclohexane ring, making it a valuable intermediate in organic synthesis . The specific 3-propyl derivative is designed for use as a building block in medicinal chemistry and materials science research. Compounds based on the 7-oxabicyclo[4.1.0]heptane structure are recognized as key synthetic intermediates in the preparation of active pharmaceutical ingredients. For instance, similar carboxylic acid ester derivatives are critical in the synthesis of advanced drug candidates such as the anti-influenza agent Edoxaban . The propyl group on this analog offers researchers a handle to modulate the compound's lipophilicity and steric properties, which can be crucial for developing structure-activity relationships or creating novel monomers for polymer science . This product is intended for research purposes as a chemical standard or a synthetic precursor. Researchers can utilize it in various chemical transformations, including ring-opening reactions facilitated by the strained epoxide moiety, or further functionalization of the propyl chain. Handle with appropriate safety precautions in a controlled laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

132031-97-1

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

3-propyl-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C9H16O/c1-2-3-7-4-5-8-9(6-7)10-8/h7-9H,2-6H2,1H3

InChI Key

WUKUJFNYTULCOP-UHFFFAOYSA-N

SMILES

CCCC1CCC2C(C1)O2

Canonical SMILES

CCCC1CCC2C(C1)O2

Synonyms

7-Oxabicyclo[4.1.0]heptane, 3-propyl-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs of 7-oxabicyclo[4.1.0]heptane and their properties:

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Density (g/cm³) Key Features/Applications References
7-Oxabicyclo[4.1.0]heptane Parent compound (no substituent) C₆H₁₀O 98.14 129–130 40 0.97 Epoxide reactivity; precursor in synthesis
3-(1-Methylethenyl)-7-oxabicyclo[4.1.0]heptane Vinyl group at 3-position C₉H₁₄O 138.10 193.4 (predicted) N/A 0.974 (predicted) Increased hydrophobicity; potential polymer applications
3-Oxiranyl-7-oxabicyclo[4.1.0]heptane (VCD) Epoxide (oxiranyl) group C₈H₁₂O₂ 140.18 N/A N/A N/A Crosslinking agent; industrial use
3-Tert-butyl-7-oxabicyclo[4.1.0]heptane Bulky tert-butyl group C₁₀H₁₈O 154.25 N/A N/A N/A Steric hindrance; pharmaceutical intermediates
5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane Branched alkylidene and methyl groups C₁₃H₂₂O 194.31 N/A N/A N/A Specialty chemicals; complex synthesis

Key Comparisons:

Substituent Effects on Physical Properties: The parent compound (CAS 286-20-4) has a boiling point of 129–130°C, while the vinyl-substituted analog (3-(1-methylethenyl)) shows a higher predicted boiling point of 193.4°C, likely due to increased molecular weight and van der Waals interactions . However, experimental data for the 3-propyl derivative is lacking.

Reactivity and Applications: Epoxide Reactivity: The parent compound and VCD (3-oxiranyl derivative) exhibit epoxide-driven reactivity, useful in crosslinking or ring-opening reactions . The propyl group may modulate this reactivity by sterically shielding the epoxide. Pharmaceutical Relevance: Azabicyclo[4.1.0]heptane derivatives are noted as building blocks in drug development (e.g., azaindoles and spirocycles) . Substituents like propyl could enhance lipid solubility, improving bioavailability.

Heteroatom Variations :

  • Compared to 4-thia-1-azabicyclo[3.2.0]heptane (), the oxygen atom in 7-oxabicyclo[4.1.0]heptane reduces ring strain but increases polarity, influencing solubility and intermolecular interactions .

Research Findings and Data Gaps

Computational Predictions :

  • For 3-(1-methylethenyl)-7-oxabicyclo[4.1.0]heptane, predicted properties (e.g., density 0.974 g/cm³) align with trends for alkyl-substituted bicyclic compounds . Similar methods (Joback, NIST) could estimate properties for the 3-propyl derivative .

Safety and Regulatory Profiles :

  • VCD (3-oxiranyl derivative) is flagged for health risks due to its reactive epoxide groups . The propyl variant may pose lower toxicity but requires empirical validation.

Applications in Material Science :

  • The vinyl-substituted compound’s high boiling point suggests utility in high-temperature polymers, while the tert-butyl derivative’s steric bulk may stabilize intermediates in catalysis .

Preparation Methods

Synthesis of 4-Iodo-3-propylcyclohexanecarboxylic Acid Lactone

Cyclohexene-1-carboxylic acid derivatives are functionalized with a propyl group via Friedel-Crafts alkylation or Grignard addition. Subsequent iodolactonization in dichloromethane with iodine (I₂), sodium bicarbonate, and potassium iodide yields the iodolactone intermediate. For example:

  • Reactants : Propyl-substituted cyclohexene (250 g), dichloromethane (600 mL), NaHCO₃ (200 g), KI (350 g), H₂O (500 mL), I₂ (500 g).

  • Conditions : Ice bath → room temperature, 2 hours.

  • Workup : Aqueous sodium thiosulfate quench, organic phase extraction, and drying.

  • Yield : ~90%.

This step establishes the bicyclic framework while introducing iodine at the 4-position, critical for downstream ring-opening reactions.

Ring-Opening and Esterification

The iodolactone undergoes nucleophilic ring-opening in alcoholic solvents to form 7-oxabicyclo[4.1.0]heptane-3-carboxylate esters. Propyl-specific analogs require tailored alcohol selection.

Preparation of Propyl 7-Oxabicyclo[4.1.0]heptane-3-carboxylate

The iodolactone intermediate is treated with propanol and sodium hydroxide, facilitating nucleophilic attack at the iodine-bearing carbon:

  • Reactants : Iodolactone (430 g), propanol (1.6 L), NaOH (2.5 N, 740 mL).

  • Conditions : Room temperature, 3 hours.

  • Workup : Aqueous extraction with dichloromethane, drying, and solvent evaporation.

  • Yield : ~69%.

This method prioritizes simplicity but may produce racemic mixtures, necessitating enantiomeric resolution.

Enzymatic Resolution of Racemic Mixtures

Enzymatic hydrolysis resolves racemic 7-oxabicyclo[4.1.0]heptane esters into enantiomerically pure intermediates, a step validated for analogous compounds in patent literature.

Enzyme Screening and Optimization

Alkaline protease, trypsin, and papain demonstrate high enantioselectivity for hydrolyzing the ester group, favoring the (1S,3R,6R)-isomer:

EnzymeSubstrateDE Value (%)Yield (%)
Alkaline proteaseEthyl ester99.240
TrypsinMethyl ester99.034
PapainEthyl ester91.528

Conditions : Phosphate buffer (pH 7.4), methyl tert-butyl ether co-solvent, 25°C, 48 hours.

Solvent Effects on Enzymatic Activity

Solvent polarity significantly impacts reaction efficiency:

SolventDE Value (%)Yield (%)
Methyl tert-butyl ether99.240
Acetone85.132
Toluene72.325

Polar aprotic solvents like methyl tert-butyl ether enhance enzyme stability and substrate accessibility.

Epoxidation of Propyl-Substituted Cyclohexene

Direct epoxidation of 3-propylcyclohexene offers an alternative route to the bicyclic epoxide. Meta-chloroperbenzoic acid (mCPBA) is a reliable epoxidizing agent:

  • Reactants : 3-Propylcyclohexene (1.0 eq), mCPBA (1.2 eq), dichloromethane.

  • Conditions : 0°C → room temperature, 12 hours.

  • Workup : Sodium bicarbonate wash, drying, and column chromatography.

  • Yield : 75–80%.

Steric hindrance from the propyl group may reduce epoxidation rates compared to unsubstituted analogs.

Functional Group Interconversion

Post-synthetic modifications enable derivatization of the 3-position. For example, reduction of a 3-carboxylate ester to a hydroxymethyl group followed by propylation:

Reduction and Alkylation

  • Step 1 : LiAlH₄ reduction of 7-oxabicyclo[4.1.0]heptane-3-carboxylate to 3-hydroxymethyl derivative.

  • Step 2 : Mitsunobu reaction with propanol, using DIAD and PPh₃.

  • Yield : ~60% over two steps.

Industrial-Scale Considerations

Patent data highlights scalability challenges and solutions:

  • Cost Efficiency : Enzymatic resolution reduces reliance on chiral auxiliaries, lowering material costs.

  • Purification : Liquid-liquid extraction with methyl tert-butyl ether minimizes product loss.

  • Throughput : Batch processing in 500 L reactors achieves kilogram-scale output .

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